Tectoruside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O13/c1-8(23)9-3-4-10(11(5-9)30-2)32-21-19(29)17(27)15(25)13(34-21)7-31-20-18(28)16(26)14(24)12(6-22)33-20/h3-5,12-22,24-29H,6-7H2,1-2H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJKYPXSGCCOCT-LWZURRPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tectoruside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoruside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from the rhizomes of Iris tectorum Maxim. and Iris dichotoma Pall., this compound has demonstrated noteworthy anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a summary of its mechanism of action, particularly its role in the modulation of inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

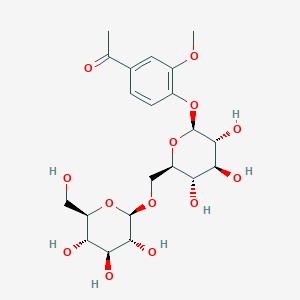

This compound is chemically classified as a phenol acid glycoside. Its structure consists of a substituted acetophenone aglycone linked to a disaccharide moiety.

Chemical Structure:

The chemical structure of this compound is presented below. The IUPAC name is 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone.[1]

(A diagram of the 2D chemical structure of this compound will be generated here based on its SMILES notation.)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₁₃ | [1] |

| Molecular Weight | 490.46 g/mol | [1] |

| IUPAC Name | 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | [1] |

| CAS Number | 38784-73-5 | |

| Appearance | White powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and methanol. | |

| XLogP3 | -2.7 | [1] |

| Hydrogen Bond Donor Count | 8 | [1] |

| Hydrogen Bond Acceptor Count | 13 | [1] |

| Rotatable Bond Count | 8 | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO | [1] |

Biological Activities

This compound has been primarily investigated for its anti-inflammatory and antioxidant activities, which are attributed to its unique chemical structure.

Anti-inflammatory Activity

Iris tectorum Maxim., a source of this compound, is traditionally used in herbal medicine to treat inflammatory conditions.[2] Studies on related compounds and extracts from Iris species suggest that this compound likely contributes to these anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. This compound, with its multiple hydroxyl groups, is expected to exhibit significant antioxidant potential. This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Inhibition of the IKK complex by this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol describes a general method for the isolation of this compound from Iris tectorum rhizomes.

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: Air-dried and powdered rhizomes of Iris tectorum are extracted exhaustively with 80% ethanol at room temperature.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the more polar glycosides, is retained.

-

Column Chromatography: The aqueous layer is subjected to column chromatography on a silica gel column.

-

Elution: The column is eluted with a gradient of chloroform-methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

-

Final Purification: The pooled fractions are further purified by column chromatography on Sephadex LH-20 to yield pure this compound.

In Vitro Anti-inflammatory Activity Assay

4.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and 1 µg/mL of LPS. A control group (LPS only) and a blank group (cells only) are also included.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vitro Antioxidant Activity Assay

4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus decolorizing the DPPH solution. The change in absorbance is proportional to the radical scavenging activity.

Protocol:

-

Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (in methanol) are mixed with 100 µL of the DPPH solution. A control (methanol and DPPH solution) is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

This compound is a promising natural product with demonstrated potential for development as an anti-inflammatory and antioxidant agent. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential in a variety of inflammatory diseases. The experimental protocols detailed in this guide offer a foundation for further research and development of this compound. Future studies should focus on in-depth in vivo efficacy, safety profiling, and pharmacokinetic analysis to fully elucidate its therapeutic utility.

References

Tectoruside: A Comprehensive Spectroscopic and Biological Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of Tectoruside, a naturally occurring flavonoid glycoside. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the detailed chemical and biological characteristics of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, outlines the experimental protocols for these analyses, and explores its potential biological significance through signaling pathway diagrams.

Chemical Structure

This compound is a flavonoid glycoside with the molecular formula C₂₁H₃₀O₁₃ and a molecular weight of 490.5 g/mol . Its structure consists of a flavonoid aglycone linked to a sugar moiety.

Spectroscopic Data Analysis

The structural elucidation of this compound has been achieved through a combination of modern spectroscopic techniques. The following tables summarize the key data obtained from 1H NMR, 13C NMR, ESI-MS/MS, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For a compound like this compound, which contains a complex arrangement of protons and carbons, 1D and 2D NMR experiments are essential for unambiguous signal assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The fragmentation of glycosides like this compound typically involves the cleavage of the glycosidic bond.

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Neutral Loss (Da) |

| Data not available in search results |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Data Acquisition

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. For tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is isolated and fragmented to generate a product ion spectrum.

FT-IR Data Acquisition

-

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum to obtain the final infrared spectrum. The absorption bands are reported in wavenumbers (cm⁻¹).

Biological Activity and Signaling Pathways

Flavonoids are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound's interaction with signaling pathways are not extensively available, its structural similarity to other flavonoids suggests potential involvement in pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are crucial regulators of inflammation.

Potential Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates a hypothetical workflow for investigating the anti-inflammatory effects of this compound.

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of a natural product like this compound follows a logical workflow where different spectroscopic techniques provide complementary information.

Caption: Logical workflow for the structural elucidation of this compound.

Tectoruside: A Technical Guide to Pharmacological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoruside is a phenol acid glycoside found in the rhizome of Iris tectorum Maxim and Iris dichotoma Pall[1]. Traditional Chinese medicine has utilized these plants to treat various ailments, including inflammation, coughs, and throat disorders[1]. Its aglycone form, tectorigenin, is a well-studied isoflavone that exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities[2]. This technical guide provides a comprehensive overview of the screening methods, quantitative data, and molecular pathways associated with the pharmacological activities of this compound and its related compounds.

Anti-Inflammatory Activity

Tectorigenin, the active aglycone of this compound, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory mediators and signaling pathways. Studies show it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner[2].

Quantitative Data: Anti-Inflammatory Effects

The following table summarizes the inhibitory effects of tectorigenin and related flavonoids on inflammatory markers.

| Compound | Model System | Target | Parameter | Result | Reference |

| Tectorigenin | LPS-stimulated RAW 264.7 cells | NO Production | Inhibition | Dose-dependent | [2] |

| Tectorigenin | LPS-stimulated RAW 264.7 cells | COX-2 Expression | Inhibition | Dose-dependent | [2] |

| Tangeretin | LPS-stimulated microglia | NO, TNF-α, IL-6, IL-1β | Inhibition | Significant | [3] |

| Acteoside | LPS-induced RAW264.7 cells | NO, ROS Production | Reduction | Significant | [4] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol details the procedure for evaluating the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) production.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound/Tectorigenin)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone)[5].

-

Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group. Incubate for 24-48 hours[5].

-

Nitric Oxide (NO) Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Mix with 50 µL of Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine the IC50 value for the test compound.

Visualization: Tectorigenin's Anti-Inflammatory Signaling Pathway

The diagram below illustrates the inhibition of the NF-κB signaling pathway by tectorigenin, a key mechanism for its anti-inflammatory effects[2].

Neuroprotective Activity

Flavonoids, including tectorigenin, are recognized for their neuroprotective potential, which is largely attributed to their antioxidant and anti-inflammatory properties[2][6]. They can protect neurons against oxidative stress, excitotoxicity, and apoptosis induced by various neurotoxins, such as amyloid-beta (Aβ) peptides implicated in Alzheimer's disease[6].

Quantitative Data: Neuroprotective Effects

This table presents data on the neuroprotective efficacy of various compounds in cellular models of neurodegeneration.

| Compound | Model System | Insult | Parameter | Result | Reference |

| P. clementis alcoholic extract | SH-SY5Y cells | 5 µM Aβ | Cell Viability | 78.92% at 20 µg/mL | [7] |

| Asiaticoside (10 µM) | Cultured cortical neurons | NMDA | Cell Viability | Increased to 84% | [8] |

| Hesperetin | Primary cortical cells | Peroxide/Glutamate/Aβ | Cell Protection | Significant protection | [6] |

| Fer-1 (1 µM) | Medium Spiny Neurons (MSNs) | Mutant Htt | Healthy MSNs | Statistically indistinguishable from control | [9] |

Experimental Protocol: Aβ-Induced Cytotoxicity Assay in SH-SY5Y Cells

This protocol outlines a method to screen for neuroprotective agents against amyloid-beta (Aβ)-induced toxicity.

Objective: To assess the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from Aβ-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Amyloid-beta (Aβ42) peptide

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white plates

Procedure:

-

Aβ Preparation: Prepare oligomeric Aβ by dissolving Aβ42 peptide in PBS and incubating at 37°C for 24 hours[7].

-

Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 with 10% FBS.

-

Cell Seeding: Plate 1 x 10^4 cells/well into a 96-well plate and incubate for 24 hours[7].

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 6 hours.

-

Add the prepared Aβ oligomers (final concentration of 5 µM) to the wells.

-

Include control groups: untreated cells, cells with Aβ only, and cells with the test compound only[7].

-

-

Incubation: Incubate the plates for an additional 24 hours at 37°C.

-

Viability Assay:

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A significant increase in viability in compound-treated groups compared to the Aβ-only group indicates a neuroprotective effect[7].

Visualization: Neuroprotective Screening Workflow

This diagram shows the general experimental workflow for screening compounds for neuroprotective activity.

Anticancer Activity

Isoflavones, including tectorigenin, have been investigated for their anticancer properties. They can inhibit the proliferation of various cancer cell lines, and their mechanisms may involve inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis[2][10].

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50) of various xanthone and flavone derivatives against several human cancer cell lines. While specific data for this compound is limited, these values for structurally related compounds indicate the potential of this class of molecules.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ananixanthone | K562 | Leukemia | 7.21 | [11] |

| Caloxanthone B | K562 | Leukemia | 3.00 | [11] |

| Novel Prenylated Xanthone | CNE-1 | Nasopharyngeal | 3.35 | [11] |

| Novel Prenylated Xanthone | A549 | Lung | 4.84 | [11] |

| 3',4',5-trihydroxyflavone (7) | A549 | Lung | 6.8 ± 0.6 | [12] |

| 3',4',5-trihydroxyflavone (7) | MCF-7 | Breast | 11.2 ± 1.1 | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically using serial dilutions). Include a vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader[13].

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. compound concentration).

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth[13].

-

Visualization: Apoptosis Induction Pathway

The diagram illustrates a simplified, common pathway of apoptosis (programmed cell death) that can be induced by anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects on amyloid-beta induced cytotoxicity of Pandanus clementis Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Tectoruside: A Technical Guide on its Discovery and Potential Role in Osteoblast Differentiation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the isoflavone glycoside tectoruside, with a focus on its discovery, historical context, and the current understanding of its potential role in osteoblast differentiation. Due to the limited direct research on this compound's effects on bone formation, this document also presents detailed information on its aglycone, tectorigenin, which has been more extensively studied in this context.

Discovery and Historical Context

This compound was first isolated from the rhizomes of Iris tectorum Maxim. The initial report of its discovery was published in the Chinese journal Zhongguo Zhong Yao Za Zhi in August 1997. The researchers credited with this first isolation are Y.L. Liu, Y.L. Xu, and S.Q. Wang from the Shenyang College of Pharmacy in Shenyang, Liaoning, China.

Iris tectorum, commonly known as the roof iris, has a history of use in traditional Chinese medicine. The isolation of this compound was part of broader phytochemical investigations into the constituents of this plant.

This compound and Osteoblast Differentiation: A Research Gap

A thorough review of the scientific literature reveals a significant gap in the direct investigation of this compound's effects on osteoblast differentiation and bone formation. While its aglycone, tectorigenin, has been the subject of multiple studies in this area, this compound itself remains largely uncharacterized in the context of osteogenesis. It is generally understood that isoflavone glycosides can be hydrolyzed to their aglycone forms in the gut, suggesting that the biological activity of this compound in vivo may be attributable to the actions of tectorigenin.[1][2] However, dedicated studies on this compound are necessary to confirm this and to understand its unique pharmacokinetic and pharmacodynamic properties.

Tectorigenin: A Proxy for Understanding this compound's Potential Osteogenic Activity

Given the absence of direct data for this compound, this guide will now focus on the known effects of its aglycone, tectorigenin, on osteoblast differentiation. These findings provide a strong foundation for inferring the potential bioactivity of this compound.

Quantitative Effects of Tectorigenin on Osteoblast Differentiation Markers

Studies have demonstrated that tectorigenin promotes the differentiation of primary osteoblasts in a concentration-dependent manner.[3][4][5][6][7][8][9] Key quantitative findings are summarized in the tables below.

Table 1: Effect of Tectorigenin on Alkaline Phosphatase (ALP) Activity in Primary Osteoblasts

| Tectorigenin Concentration (µM) | Fold Increase in ALP Activity (vs. Control) |

| 10 | ~1.2 |

| 50 | ~1.5 |

| 100 | ~1.8 |

Data are approximate values derived from graphical representations in the cited literature.[3]

Table 2: Effect of Tectorigenin on Osteogenic Gene Expression in Primary Osteoblasts after 14 days

| Gene | Tectorigenin Concentration (µM) | Fold Increase in mRNA Expression (vs. Control) |

| Alkaline Phosphatase (ALP) | 100 | ~2.5 |

| Osteocalcin (OCN) | 100 | ~3.0 |

| Osteopontin (OPN) | 100 | ~2.0 |

| Runt-related transcription factor 2 (Runx2) | 100 | ~2.0 |

| Osterix (Osx) | 100 | ~2.5 |

Data are approximate values derived from graphical representations in the cited literature.[3]

Signaling Pathways Activated by Tectorigenin in Osteoblasts

Tectorigenin has been shown to stimulate osteoblast differentiation through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][7]

Upon treatment with tectorigenin, the expression of BMP2 and BMP4 is upregulated. This leads to the phosphorylation of Smad1/5/8, which are key downstream effectors of the BMP signaling pathway.[3][10] Concurrently, tectorigenin activates the ERK and JNK arms of the MAPK signaling cascade.[3] The convergence of these pathways results in the increased expression of the master transcription factors for osteogenesis, Runx2 and Osterix, which in turn drives the expression of osteoblast-specific genes like ALP, OCN, and OPN.[3]

References

- 1. Effects of soybean isoflavone aglycone on osteoporosis in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tectorigenin Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tectorigenin Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

Tectoridin: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoridin, an isoflavone glycoside primarily isolated from the flowers of Pueraria thunbergiana and the rhizomes of Belamcanda chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities. Its therapeutic potential spans anti-inflammatory, anti-cancer, neuroprotective, and estrogenic effects. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by tectoridin, presenting key quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Data Presentation: Quantitative Analysis of Tectoridin's Biological Activity

The following table summarizes the effective concentrations of tectoridin in various in vitro and in vivo experimental models. This data provides a comparative reference for its potency across different biological systems.

| Cell Line/Model | Assay | Target/Effect Measured | Concentration/Dosage | Outcome | Reference |

| MCF-7 (Human Breast Cancer) | Cell Proliferation Assay | Estrogenic effect | 0-10 µM | Increased cell proliferation | [1] |

| HFLS-RA (Human Fibroblast-Like Synoviocytes) | CCK-8 & MTT Assays | Anti-proliferative effect | Not specified | Significantly hindered cell proliferation | [2] |

| RAW264.7 (Murine Macrophages) | Nitric Oxide (NO) Assay | Anti-inflammatory effect | Not specified | Attenuated LPS-upregulated NO | [3] |

| BV-2 (Murine Microglia) | Cell Viability Assay (CCK-8) | Cytotoxicity of Tectorigenin (aglycone) | 0, 12.5, 25, 50, 100 µM | No significant cytotoxicity at tested concentrations | [4] |

| Male C57BL/6 mice | Hepatic Steatosis Model | Hepatoprotective effect | 25, 50, and 100 mg/kg (intragastrically) | Significant protective effect | [1] |

Signaling Pathways and Therapeutic Targets

Tectoridin exerts its pleiotropic effects by modulating several key signaling cascades. The following sections detail these pathways, accompanied by visual diagrams to elucidate the molecular interactions.

Anti-inflammatory Effects via TLR4/NF-κB/NLRP3 and MAPK Signaling

A significant body of evidence points to tectoridin's potent anti-inflammatory properties, primarily through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. In response to lipopolysaccharide (LPS), tectoridin has been shown to suppress the activation of NF-κB and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[3] Furthermore, tectoridin can attenuate the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, which are crucial for the inflammatory response.[5]

Caption: Tectoridin's anti-inflammatory mechanism.

Estrogenic Activity through GPR30-Mediated ERK Signaling

Tectoridin exhibits phytoestrogenic properties, primarily mediated through the G protein-coupled receptor 30 (GPR30), also known as GPER1. Unlike classical nuclear estrogen receptors, GPR30 is a membrane-bound receptor that initiates rapid, non-genomic signaling cascades. Upon binding tectoridin, GPR30 activates G proteins, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, triggers the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, ultimately influencing gene expression related to cell proliferation.[1][6]

Caption: Tectoridin's estrogenic signaling via GPR30.

Hepatoprotective Effects via PPAR Pathway Modulation

Tectoridin has demonstrated a protective effect against ethanol-induced hepatic steatosis. This hepatoprotective activity is associated with the modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. PPARs are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation. Tectoridin's interaction with this pathway suggests its potential as a therapeutic agent for metabolic disorders affecting the liver.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of tectoridin's therapeutic targets.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound like tectoridin.

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 5 x 104 cells/well.

-

After 24 hours, cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Treatment and Lysis:

-

Following a 24-hour post-transfection period, the medium is replaced with fresh medium containing various concentrations of tectoridin.

-

After a 1-hour pre-incubation with tectoridin, cells are stimulated with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

The medium is then removed, and cells are washed with PBS before being lysed with a passive lysis buffer.

c. Luciferase Assay:

-

The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol details the detection of phosphorylated ERK, a key indicator of MAPK pathway activation.

a. Cell Culture and Treatment:

-

Cells (e.g., HFLS-RA or MCF-7) are cultured to 70-80% confluency in appropriate media.

-

Cells are serum-starved for 12-24 hours to reduce basal ERK activation.

-

Cells are pre-treated with various concentrations of tectoridin for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TNF-α or EGF) for 15-30 minutes.

b. Protein Extraction and Quantification:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA or Bradford protein assay.

c. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

PPARγ Reporter Assay

This assay is used to determine the agonist or antagonist activity of tectoridin on PPARγ.

a. Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in 96-well plates.

-

Cells are co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector.

b. Compound Treatment and Lysis:

-

24 hours post-transfection, cells are treated with various concentrations of tectoridin in the presence or absence of a known PPARγ agonist (e.g., rosiglitazone).

-

After a 24-hour incubation period, cells are lysed using a passive lysis buffer.

c. Luciferase Measurement:

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

-

The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in luciferase activity in the presence of tectoridin indicates agonistic activity, while a decrease in the presence of an agonist suggests antagonistic activity.

Conclusion

Tectoridin is a multi-target natural compound with significant therapeutic potential, particularly in the areas of inflammation, hormone-dependent cancers, and metabolic diseases. Its ability to modulate key signaling pathways, including TLR4/NF-κB, GPR30/ERK, and PPAR, underscores its promise as a lead compound for drug discovery. The data and protocols presented in this guide are intended to facilitate further investigation into the precise mechanisms of action of tectoridin and to accelerate its development into a clinically viable therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

Tectoruside: An In-Depth Technical Guide on Initial Cytotoxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoruside, a prominent isoflavonoid glycoside found in the rhizomes of plants such as Iris tectorum and Belamcanda chinensis, has garnered interest for its potential therapeutic applications. However, a comprehensive evaluation of its cytotoxic profile is crucial for advancing any drug development endeavors. This technical guide provides a foundational assessment of the cytotoxicity of this compound, primarily through the lens of its aglycone, tectorigenin, due to the current scarcity of direct cytotoxic data for the glycoside form. This document summarizes the known cytotoxic activities of tectorigenin against various cancer cell lines, details the experimental protocols for key cytotoxicity and apoptosis assays, and visualizes the implicated signaling pathways. The information presented herein serves as a critical resource for researchers initiating studies on the anticancer potential of this compound and its derivatives.

Introduction

This compound is a natural isoflavonoid, specifically the 7-O-glucoside of tectorigenin. It is abundantly present in several medicinal plants, including those from the Iridaceae family, which have a history of use in traditional medicine for treating inflammatory conditions. While the pharmacological activities of the aglycone, tectorigenin, have been more extensively studied, the direct cytotoxic effects of this compound remain largely uncharacterized. It is a common phenomenon that the glycosylation of a compound can significantly alter its pharmacokinetic and pharmacodynamic properties, including its cytotoxicity. Therefore, understanding the cytotoxic profile of the aglycone, tectorigenin, provides an essential starting point for the assessment of this compound.

This guide will focus on the available data for tectorigenin to infer a potential cytotoxic profile for this compound, while clearly acknowledging the need for direct experimental validation.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of tectorigenin on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 | Reference |

| Tectorigenin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 12 | 35.72 mg/L | [1][2] |

| Tectorigenin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 24 | 21.19 mg/L | [1][2] |

| Tectorigenin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 48 | 11.06 mg/L | [1][2] |

Note: There is currently no direct publicly available data on the IC50 values of this compound against cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments typically employed in the initial assessment of cytotoxicity.

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or Tectorigenin (test compound)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or tectorigenin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or Tectorigenin (test compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Seed and treat cells with the test compound as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways implicated in tectorigenin-induced apoptosis.

References

Methodological & Application

Application Notes and Protocols for Tectoruside Quantification by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoruside is a phenolic acid glycoside, an isoflavone compound, primarily isolated from the rhizomes of plants from the Iris genus, such as Iris tectorum and Belamcanda chinensis. It is the glycoside form of the aglycone tectorigenin. This compound and its aglycone have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible analytical technique for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV method, based on established methodologies for similar isoflavonoid glycosides.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC-UV analysis of this compound, compiled from validated methods for structurally related isoflavonoids. This data serves as a benchmark for method development and validation.

| Parameter | Value |

| Chromatographic Conditions | |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 262 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Method Validation Parameters | |

| Retention Time (approx.) | 15 - 20 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD%) | < 2% |

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Store the stock solution at 4 °C, protected from light.

1.2. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

1.3. Sample Preparation (from Plant Material):

-

Accurately weigh 1.0 g of powdered, dried plant material (e.g., rhizome of Iris tectorum).

-

Add 50 mL of methanol to the sample in a conical flask.

-

Extract the sample by ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV System and Conditions

-

Instrument: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution Program:

| Time (min) | % A | % B |

| 0 | 80 | 20 |

| 25 | 50 | 50 |

| 30 | 20 | 80 |

| 35 | 20 | 80 |

| 36 | 80 | 20 |

| 40 | 80 | 20 |

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 262 nm

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Inject the prepared sample solution. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Tectoruside from Iris tectorum: A Detailed Protocol for Extraction and Application

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tectoruside, also known as tectoridin, is an isoflavone glycoside predominantly found in the rhizomes of Iris tectorum Maxim.[1][2] This compound and its aglycone form, tectorigenin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities.[3][4] Research has indicated their potential as antioxidant, anti-inflammatory, neuroprotective, and anticancer agents.[4][5] The mechanism of action for isoflavones like this compound often involves the modulation of various cellular signaling pathways, making them promising candidates for drug development.[1][6][7] This document provides a comprehensive protocol for the extraction and purification of this compound from the dried rhizomes of Iris tectorum, along with an overview of a key signaling pathway influenced by isoflavonoids.

Data Presentation: this compound Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, and extraction method. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Material | Extraction Method | Solvent System | Solvent-to-Solid Ratio | Temperature (°C) | Time | This compound Yield (mg/g of dry material) | Reference |

| Belamcanda chinensis rhizomes | High Temperature-High Pressure Extraction | 60% Ethanol | Not Specified | 80-200 | 10 min | 33.13 ± 0.65 | [8] |

| Belamcanda chinensis rhizomes | High Temperature-High Pressure Extraction | 0% Ethanol (Water) | Not Specified | 80-200 | 10 min | 5.75 ± 0.19 | [8] |

| Iris tectorum roots | Stirring Extraction | 60% Ethanol with 0.05% Potassium Sodium Tartrate | 40:1 (w/w) | 60 | 30 min | Increased flavonoid leaching rate (specific yield not provided) | [9] |

| Iris tectorum | Ultrasound-Assisted Extraction (UAE) | Optimized conditions not specified | Optimized conditions not specified | Optimized conditions not specified | Optimized conditions not specified | Enhanced extraction efficiency compared to maceration and Soxhlet | [10] |

Experimental Protocols

Plant Material Preparation

-

Obtain dried rhizomes of Iris tectorum.

-

Grind the rhizomes into a coarse powder (approximately 40 mesh) to increase the surface area for extraction.[9]

-

Store the powdered material in a cool, dry place to prevent degradation of the active compounds.

This compound Extraction Protocol

This protocol is based on an enhanced solvent extraction method.

Materials and Reagents:

-

Powdered Iris tectorum rhizomes

-

Ethanol (95% or absolute)

-

Deionized water

-

Potassium sodium tartrate

-

Reflux extraction apparatus or a temperature-controlled shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of powdered Iris tectorum rhizomes and place it into a 5 L round-bottom flask.

-

Prepare the extraction solvent by mixing ethanol and deionized water to achieve a 60% ethanol concentration (v/v). For a 40:1 solvent-to-solid ratio, you will need 4 L of 60% ethanol.

-

Dissolve 0.05% (w/v) of potassium sodium tartrate in the 60% ethanol solvent. This equates to 2 g of potassium sodium tartrate in 4 L of solvent. The addition of this leaching agent has been shown to improve the extraction efficiency of flavonoids.[9]

-

Add the prepared solvent to the round-bottom flask containing the plant material.

-

Set up the reflux apparatus and heat the mixture to 60°C. Alternatively, use a temperature-controlled shaker set to 60°C.

-

Extract the mixture for 30 minutes with constant stirring or shaking.[9]

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.

-

Collect the filtrate, which contains the crude this compound extract.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated syrup or a dry powder.

This compound Purification Protocol

This protocol utilizes column chromatography for the purification of this compound from the crude extract.

Materials and Reagents:

-

Concentrated crude extract of Iris tectorum

-

Silica gel (70-230 mesh) for column chromatography

-

Sephadex LH-20

-

Glass chromatography column

-

Solvents for mobile phase: Chloroform, Methanol, Ethyl acetate, Petroleum ether

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm and 366 nm)

Procedure:

Part A: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or chloroform).

-

Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

-

Dissolve a portion of the concentrated crude extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Begin elution with a solvent system of increasing polarity. A common gradient starts with a mixture of petroleum ether and ethyl acetate (e.g., 6:4 v/v) and gradually increases the proportion of a more polar solvent like methanol mixed with chloroform (e.g., starting from 99:1 v/v).[10]

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under a UV lamp. This compound should appear as a distinct spot.

-

Pool the fractions containing pure this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain partially purified this compound.

Part B: Sephadex LH-20 Column Chromatography

-

For further purification, dissolve the partially purified this compound in a suitable solvent (e.g., methanol).

-

Pack a column with Sephadex LH-20 that has been swelled in the same solvent.

-

Load the this compound sample onto the column.

-

Elute the column with the same solvent (isocratic elution).

-

Collect fractions and monitor for the presence of this compound using TLC.

-

Pool the pure fractions and evaporate the solvent to yield purified this compound.

Quantification of this compound

The concentration of this compound in the extracts and purified fractions can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detector at a wavelength of approximately 263 nm.

-

Standard: A certified reference standard of this compound is required for creating a calibration curve and quantifying the sample.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Isoflavonoid-Modulated Signaling Pathway

Isoflavonoids, including this compound, are known to influence multiple signaling pathways that are crucial in cellular processes like proliferation, apoptosis, and inflammation. The diagram below illustrates a simplified overview of how isoflavonoids can interact with key signaling cascades such as the Akt and MAPK pathways.[1]

Caption: Isoflavonoid modulation of Akt and MAPK signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]

- 9. Iris tectorum root extract as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Tectoruside Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoruside (also known as Tectoridin) is an isoflavone glycoside, specifically tectorigenin-7-O-β-D-glucoside, found predominantly in the rhizomes of plants from the Iris family, such as Belamcanda chinensis[1]. It has garnered significant interest in the scientific community for its diverse biological activities, including estrogenic and anti-inflammatory effects[2][3]. Glycosylation is a key determinant of the physicochemical properties and bioavailability of flavonoids[4]. This document provides detailed protocols for the total chemical synthesis of this compound, methods for its derivatization by modifying its glycosylation pattern, and an overview of its known signaling pathways.

Total Synthesis of this compound

The total synthesis of this compound involves two main stages: the synthesis of its aglycone, tectorigenin, followed by a stereoselective glycosylation at the 7-hydroxyl position. A recent total synthesis was accomplished with key steps including regioselective halogenation, methanolysis, and a phase-transfer-catalyzed (PTC) stereoselective glycosidation[3].

Synthesis of Tectorigenin (Aglycone)

The synthesis of the aglycone tectorigenin can be achieved from commercially available starting materials. A convenient route starts from 2,4,6‐trihydroxyanisole[4].

Experimental Protocol: Synthesis of Tectorigenin

-

Hoesch Reaction: A mixture of 2,4,6‐trihydroxyanisole and 4‐hydroxyphenylacetonitrile is reacted in the presence of a catalyst (e.g., ZnCl₂) in a suitable solvent like diethyl ether. This forms the intermediate 2,4,4′,6‐tetrahydroxy‐3‐methoxydeoxybenzoin[4].

-

Cyclization: The deoxybenzoin intermediate is then reacted with methanesulfonyl chloride in a suitable solvent. This reaction leads to the formation of a mixture of tectorigenin and its isomer, ψ‐tectorigenin[4].

-

Isomerization: The mixture is refluxed in n-butanol in the presence of a base such as potassium carbonate (K₂CO₃). This step isomerizes the ψ‐tectorigenin to the desired tectorigenin product[4].

-

Purification: The final product, tectorigenin, is purified from the reaction mixture using standard chromatographic techniques (e.g., silica gel column chromatography).

Glycosylation of Tectorigenin to this compound

The key step in forming this compound is the regioselective and stereoselective attachment of a glucose moiety to the 7-hydroxyl group of tectorigenin. Phase-transfer-catalyzed (PTC) glycosidation is an effective method for this transformation[3]. This requires the glucose donor to have protecting groups (e.g., acetyl groups) which are removed in the final step.

Experimental Protocol: Synthesis of this compound

-

Protection of Glucose: The hydroxyl groups of D-glucose are first protected, typically by acetylation, to form a stable glucose donor like acetobromo-α-D-glucose.

-

PTC Glycosidation: Tectorigenin and the protected glucose donor are dissolved in a biphasic solvent system (e.g., dichloromethane/water). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a base (e.g., K₂CO₃) are added. The reaction is stirred vigorously at a controlled temperature until completion, leading to the formation of protected this compound.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed from the glucose moiety. This is typically achieved by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield the pure compound.

Workflow and Yields

The overall workflow for the total synthesis of this compound is depicted below.

Table 1: Summary of Yields for this compound Synthesis

| Reaction Step | Product | Typical Yield (%) | Reference |

| Aglycone Synthesis | Tectorigenin | Good | [4] |

| PTC Glycosidation | Protected this compound | ~85% | [3] |

| Deprotection | This compound | ~90% | [3] |

Derivatization Methods

Derivatization of this compound can be used to explore structure-activity relationships (SAR) and develop analogues with improved pharmacological properties. A key derivatization strategy involves modifying the glycosidic component, such as by adding a second glucose unit to create a diglucoside.

Synthesis of Tectorigenin-7-O-diglucoside

The synthesis of a this compound derivative, tectorigenin 7-O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranoside, has been accomplished, demonstrating a method for extending the sugar chain[3].

Experimental Protocol: Synthesis of a this compound Diglucoside Derivative

-

Synthesis of Diglucoside Donor: A protected diglucoside donor (e.g., acetobromo-α-D-cellobiose) is synthesized or obtained commercially.

-

PTC Glycosidation: Tectorigenin is reacted with the protected diglucoside donor under similar PTC conditions as described in section 1.2.

-

Deprotection: The resulting protected diglucoside is deprotected using sodium methoxide in methanol to yield the final derivative.

-

Purification: The tectorigenin-7-O-diglucoside is purified using chromatographic methods.

This approach can be adapted using different glycosyl donors to create a library of this compound derivatives with varying sugar moieties for biological screening.

Biological Activity and Signaling Pathways

This compound and its aglycone exhibit significant biological activities, primarily through estrogenic and anti-inflammatory pathways.

Estrogenic Signaling Pathway

This compound is classified as a phytoestrogen. Unlike some other phytoestrogens, it binds poorly to the nuclear estrogen receptor alpha (ERα). Instead, it exerts its estrogenic effects through a non-genomic pathway involving the G-protein coupled receptor 30 (GPR30)[2][5].

This signaling cascade proceeds as follows:

-

This compound binds to and activates GPR30 on the cell membrane[2].

-

GPR30 activation leads to an increase in cellular cyclic AMP (cAMP) levels[2].

-

This initiates a downstream cascade that results in the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2)[2][5].

-

Activated ERK mediates the estrogenic effects, such as promoting cell proliferation in human breast cancer cells (MCF-7)[2][5].

Anti-inflammatory Signaling Pathway

The aglycone of this compound, tectorigenin, has demonstrated potent anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, tectorigenin significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[3].

LPS, a component of bacterial cell walls, activates inflammatory signaling primarily through Toll-like receptor 4 (TLR4). This activation triggers downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of inflammation[6]. Tectorigenin's inhibitory action on pro-inflammatory cytokine production suggests it interferes with these key pathways.

Table 2: Anti-inflammatory Activity of this compound and its Aglycone

| Compound | Target Mediator | Activity | Cell Line | Reference |

| Tectorigenin | NO | Inhibition | RAW264.7 | [3] |

| Tectorigenin | TNF-α | Inhibition | RAW264.7 | [3] |

| Tectorigenin | IL-6 | Inhibition | RAW264.7 | [3] |

| Tectorigenin | IL-1β | Inhibition | RAW264.7 | [3] |

| This compound | NO, TNF-α, IL-6, IL-1β | Weaker Inhibition than Aglycone | RAW264.7 | [3] |

Note: The aglycone, tectorigenin, exhibited stronger anti-inflammatory activity in vitro compared to its glycoside form, this compound[3].

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and derivatization of this compound. The detailed workflows and quantitative data support the reproducible chemical synthesis of this biologically active isoflavone. Furthermore, the elucidation of its estrogenic and anti-inflammatory signaling pathways offers a foundation for further research into its mechanism of action and the development of novel derivatives for therapeutic applications. The ability to chemically synthesize this compound and its analogues is crucial for advancing structure-activity relationship studies and unlocking its full potential in drug discovery.

References

- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tectoridin, a poor ligand of estrogen receptor alpha, exerts its estrogenic effects via an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Tectoruside Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoruside, a glycosidic flavonoid, has garnered interest for its potential therapeutic applications, drawing parallels from structurally similar compounds like tectoridin and acteoside, which have demonstrated significant neuroprotective and anti-inflammatory properties in various animal models. These application notes provide a comprehensive overview of the administration of this compound and its related compounds in preclinical research, offering detailed protocols and summarizing key quantitative data to guide future studies. The information is compiled from various studies investigating the efficacy of these compounds in models of neurodegenerative diseases and inflammation.

I. Pharmacokinetic Profile

Understanding the pharmacokinetic profile of a compound is crucial for designing effective in vivo experiments. While specific data for this compound is limited, studies on the related phenylethanoid glycoside, acteoside, in Sprague-Dawley rats provide valuable insights into its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Acteoside in Sprague-Dawley Rats after Oral Administration [1]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |

| 20 | 155.2 ± 28.7 | 0.25 ± 0.14 | 0.98 ± 0.21 | 289.4 ± 55.1 | ~1% |

| 40 | 312.5 ± 44.4 | 0.29 ± 0.17 | 1.05 ± 0.23 | 598.7 ± 98.2 | ~1% |

| 80 | 654.8 ± 112.3 | 0.31 ± 0.15 | 1.12 ± 0.25 | 1254.6 ± 210.5 | ~1% |

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Acteoside is absorbed rapidly after oral administration, with a low absolute bioavailability of around 1%[1]. It is widely distributed in most tissues, including the brain[1].

II. Neuroprotective Effects: Alzheimer's Disease Model

Tectoridin, the aglycone of which is structurally related to this compound, has shown neuroprotective effects in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) infusion.

Experimental Protocol: Aβ-Induced Alzheimer's Disease Model in Rats

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Induction of Alzheimer's Disease: Repeated intracerebroventricular administration of soluble Aβ1-42 to induce neurodegeneration[2].

2. Dosing and Administration:

-

Compound: Tectoridin.

-

Dosage: Specific dosages from the study are required for a complete protocol.

-

Route of Administration: Oral gavage.

-

Frequency: Daily for a specified period.

3. Assessment:

-

Behavioral Tests: Morris water maze to assess spatial learning and memory[2].

-

Biochemical Analysis: Measurement of oxidative stress markers (SOD, GSH, MDA) in brain tissue[2].

-

Histopathology: Staining for neurofibrillary tangles.

-

Western Blot Analysis: Quantification of proteins involved in apoptosis (Bcl-2, Bax, caspase-3, caspase-9) and Aβ metabolism (Aβ1-40, APP, tau)[2].

Table 2: Effect of Tectoridin on Oxidative Stress Markers in an Aβ-Infused Rat Model [2]

| Treatment Group | SOD (U/mg protein) | GSH (μmol/g protein) | MDA (nmol/mg protein) |

| Control | Data not available | Data not available | Data not available |

| Aβ1-42 | Data not available | Data not available | Data not available |

| Aβ1-42 + Tectoridin | Increased | Increased | Reduced |

Table 3: Effect of Tectoridin on Apoptotic and Aβ-Related Proteins in an Aβ-Infused Rat Model (Western Blot) [2]

| Protein | Effect of Tectoridin Treatment |

| Bcl-2 | Upregulated |

| Bax | Downregulated |

| Caspase-3 | Downregulated |

| Caspase-9 | Downregulated |

| Aβ1-40 | Downregulated |

| APP | Downregulated |

| Tau | Downregulated |

Signaling Pathway: Tectoridin's Neuroprotective Mechanism